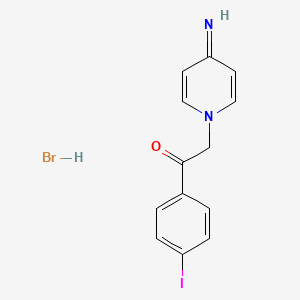![molecular formula C18H21FN2OS B5968616 3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)
3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as FPEP and has been synthesized using various methods.
作用機序
FPEP acts as a selective dopamine transporter ligand, which means that it binds specifically to dopamine transporters in the brain. This binding leads to the inhibition of dopamine reuptake, which results in an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is responsible for the potential therapeutic effects of FPEP in various neurological disorders.
Biochemical and Physiological Effects:
FPEP has been shown to increase dopamine levels in the brain, which can lead to various physiological and biochemical effects. These effects include increased motor activity, improved cognitive function, and decreased drug-seeking behavior. However, the exact physiological and biochemical effects of FPEP are still being studied.
実験室実験の利点と制限
One of the main advantages of FPEP is its selectivity for dopamine transporters, which makes it a potential candidate for treating various neurological disorders. However, one of the limitations of FPEP is its limited availability, which makes it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for the study of FPEP. One potential direction is the development of FPEP analogs with improved selectivity and potency. Another direction is the study of FPEP in animal models of neurological disorders to further understand its potential therapeutic effects. Additionally, the use of FPEP as a PET imaging agent for the detection of dopamine transporters in the brain is an area of future research.
合成法
The synthesis of FPEP has been reported in various studies. One of the most common methods involves the reaction of 3-fluorophenethylamine with 4-methyl-1,3-thiazol-5-yl-carbonyl chloride in the presence of piperidine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure FPEP.
科学的研究の応用
FPEP has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective dopamine transporter ligand, which makes it a potential candidate for treating various neurological disorders such as Parkinson's disease, ADHD, and drug addiction. FPEP has also been studied for its potential use as a PET imaging agent for the detection of dopamine transporters in the brain.
特性
IUPAC Name |
[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-13-17(23-12-20-13)18(22)21-9-3-5-15(11-21)8-7-14-4-2-6-16(19)10-14/h2,4,6,10,12,15H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCZPNRLXVPEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)
![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)

![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
